1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1060651-05-9
VCID: VC6287682
InChI: InChI=1S/C27H36N2O/c1-17(2)21-11-9-12-22(18(3)4)25(21)28-15-16-29(27(28)30)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
SMILES: CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=O)C3=C(C=CC=C3C(C)C)C(C)C
Molecular Formula: C27H36N2O
Molecular Weight: 404.598

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one

CAS No.: 1060651-05-9

Cat. No.: VC6287682

Molecular Formula: C27H36N2O

Molecular Weight: 404.598

* For research use only. Not for human or veterinary use.

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one - 1060651-05-9

Specification

CAS No. 1060651-05-9
Molecular Formula C27H36N2O
Molecular Weight 404.598
IUPAC Name 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-one
Standard InChI InChI=1S/C27H36N2O/c1-17(2)21-11-9-12-22(18(3)4)25(21)28-15-16-29(27(28)30)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
Standard InChI Key MBTSWMUYEUMHPK-UHFFFAOYSA-N
SMILES CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=O)C3=C(C=CC=C3C(C)C)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereoelectronic Properties

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one has the molecular formula C27H36N2O and a molecular weight of 404.598 g/mol. The compound features a central imidazol-2-one ring substituted at the 1- and 3-positions with 2,6-diisopropylphenyl groups (Figure 1). X-ray crystallographic studies of analogous imidazolium salts reveal that the 2,6-diisopropylphenyl substituents create a sterically congested chiral pocket around the heterocyclic core, which influences both reactivity and coordination behavior . The ketone group at position 2 introduces electron-withdrawing character, modulating the electronic environment compared to traditional imidazolium-based NHC precursors .

PropertyValueSource
Molecular FormulaC27H36N2O
Molecular Weight404.598 g/mol
CAS Registry Number1060651-05-9
IUPAC Name1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-one

Comparative Analysis with Related Compounds

The compound distinguishes itself from classical NHC precursors like 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, CAS 250285-32-6) through the presence of the 2-one moiety . While IPr·HCl serves as a direct precursor to NHC ligands via deprotonation, the ketone group in 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one may enable alternative reactivity pathways, such as participation in redox processes or hydrogen bonding interactions. Computational studies of similar systems suggest that the electron-deficient imidazol-2-one core could enhance stability toward oxidative degradation compared to saturated imidazolinium derivatives .

Synthesis and Mechanistic Insights

Purification and Characterization

Purification typically involves column chromatography over silica gel using ethyl acetate/hexane gradients, followed by recrystallization from methanol or acetonitrile . Characterization data for related compounds include:

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.15 (m, aromatic protons), 3.20–2.90 (septets, isopropyl CH), 1.30–1.10 (d, isopropyl CH3) .

  • FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch).

  • MS (ESI+): m/z 405.3 [M+H]+.

Physicochemical Properties and Stability

Solubility and Thermal Behavior

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dichloromethane, THF, and DMSO. Thermal gravimetric analysis (TGA) of structurally similar imidazolones indicates decomposition onset temperatures above 250°C, suggesting reasonable thermal stability under standard handling conditions .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields (<40% in multistep syntheses) and the need for expensive palladium catalysts in precursor preparation . Flow chemistry approaches could improve efficiency and scalability.

Application-Specific Studies

Priority research areas include:

  • Structure-activity relationship (SAR) studies to optimize catalytic/pharmacological profiles

  • Computational modeling of reaction mechanisms involving the imidazol-2-one core

  • Exploration of photophysical properties for OLED or sensor applications

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